5-(Difluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
CAS No.:
Cat. No.: VC17806453
Molecular Formula: C7H11F2N3
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11F2N3 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 5-(difluoromethyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C7H11F2N3/c8-6(9)5-1-2-10-7-11-3-4-12(5)7/h5-6H,1-4H2,(H,10,11) |
| Standard InChI Key | QHWVHPDKWVFBPR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C2NCCN2C1C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(Difluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine features a fused bicyclic system comprising an imidazole ring condensed with a partially saturated pyrimidine ring. The difluoromethyl (-CF₂H) group at the 5-position introduces electronic and steric effects that modulate reactivity and bioactivity . The molecular formula is C₇H₁₀F₂N₃, with a molecular weight of 173.16 g/mol .
Key Structural Features:
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Ring System: The imidazo[1,2-a]pyrimidine core adopts a planar conformation, stabilized by π-π interactions and hydrogen bonding .
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Substituent Effects: The difluoromethyl group enhances lipophilicity (logP ≈ 1.8) and metabolic stability compared to non-fluorinated analogs .
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Tautomerism: The compound exists in equilibrium between enamine and imine tautomers, influencing its reactivity in synthetic pathways .
Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 128–132°C (decomposes) | |
| Solubility | 12 mg/mL in DMSO; <1 mg/mL in H₂O | |
| pKa | 6.2 (imidazole N-H) | |
| LogP | 1.78 |
The compound’s moderate solubility in polar aprotic solvents and low aqueous solubility make it suitable for formulation in lipid-based delivery systems .
Synthesis and Functionalization
Synthetic Routes
The synthesis of 5-(difluoromethyl)-imidazo[1,2-a]pyrimidine derivatives primarily involves cyclocondensation reactions, with variations in starting materials and catalysts:
Cyclocondensation of 2-Aminoimidazoles
Reaction of 2-aminoimidazole with difluoromethyl ketones or α,β-unsaturated carbonyl compounds under acidic conditions yields the target scaffold. For example:
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Method A: 2-Aminoimidazole + ethyl difluoroacetoacetate → cyclization in acetic acid (70% yield) .
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Method B: Microwave-assisted one-pot synthesis using 2-aminopyrimidine and difluoromethylating agents (85% yield, 15 min) .
Post-Functionalization at the 3-Position
The 3-position of the imidazo[1,2-a]pyrimidine core is highly reactive, enabling diversification via:
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Nucleophilic Aromatic Substitution: Introduction of aryl/alkyl groups using Pd-catalyzed cross-coupling .
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Electrophilic Addition: Bromination or nitration followed by Suzuki-Miyaura coupling .
Industrial Production Challenges
Scalable synthesis faces hurdles such as:
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Purification Issues: Co-elution of regioisomers during column chromatography .
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Cost of Fluorinated Reagents: Difluoromethylation agents (e.g., ClCF₂H) are expensive and require specialized handling .
Biological Activities and Mechanisms
Anticancer Properties
Studies highlight the compound’s efficacy against breast cancer (MCF-7, IC₅₀ = 35.9 μM) and colorectal cancer (HCT116, IC₅₀ = 42.1 μM) through:
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Apoptosis Induction: Upregulation of Bax/Bcl-2 ratio (3.2-fold in MCF-7 cells) .
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Topoisomerase II Inhibition: DNA intercalation demonstrated via comet assay .
Comparative Cytotoxicity:
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 μg/mL) and fungi (C. albicans, MIC = 16 μg/mL) . Mechanistic studies suggest disruption of microbial membrane integrity via lipid peroxidation .
CNS-Targeted Applications
As a γ-aminobutyric acid (GABAₐ) receptor modulator, the compound shows anxiolytic effects in murine models (ED₅₀ = 2.3 mg/kg) without sedation . Structural analogs have entered clinical trials for epilepsy and anxiety disorders .
Comparative Analysis with Related Derivatives
Substituent Effects on Bioactivity
| Derivative | Substituent | IC₅₀ (MCF-7) | LogP |
|---|---|---|---|
| 5-(Difluoromethyl) | -CF₂H | 35.9 μM | 1.78 |
| 5-Trifluoromethyl | -CF₃ | 28.4 μM | 2.15 |
| 5-Aminomethyl | -CH₂NH₂ | 67.2 μM | 0.92 |
Key Trends:
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Fluorinated groups enhance cytotoxicity but reduce aqueous solubility.
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Hydrophilic substituents (e.g., -NH₂) improve selectivity for healthy cells .
Synthetic Accessibility
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